molecular formula C10H6BrNO2 B1374831 6-Bromoisoquinoline-3-carboxylic acid CAS No. 1416713-22-8

6-Bromoisoquinoline-3-carboxylic acid

Cat. No. B1374831
CAS RN: 1416713-22-8
M. Wt: 252.06 g/mol
InChI Key: WXVPUINLXIXGEP-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.07 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrNO2/c11-8-2-1-6-5-12-9 (10 (13)14)4-7 (6)3-8/h1-5H, (H,13,14) . The Canonical SMILES representation is C1=CC2=CN=C (C=C2C=C1Br)C (=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.06 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Antitumor Activities

6-Bromoisoquinoline-3-carboxylic acid and its derivatives have shown promising results in antitumor studies. For instance, a compound containing multiple isoquinoline-3-carboxylic acid moieties demonstrated significant anti-tumor activity, suggesting the potential of these compounds as leads for future antitumor drug development. The study highlighted the compound's high therapeutic efficacy and low systemic toxicity at effective doses, marking it as a promising candidate for further investigation in cancer treatment Fei Gao et al., 2015.

Photolabile Protecting Group for Biological Applications

The brominated derivatives of isoquinoline, such as this compound, have been explored for their potential as photolabile protecting groups in biological research. A specific study on 8-bromo-7-hydroxyquinoline demonstrated its high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it a valuable tool for controlling the release of biologically active molecules in vivo. This application underscores the utility of brominated isoquinolines in the development of advanced biochemical research tools O. Fedoryak et al., 2002.

Synthesis of Fluorescent Compounds

Isoquinoline derivatives, including this compound, have been utilized in the synthesis of fluorescent compounds. A novel synthesis method led to the creation of indazolo[3,2-a]isoquinolin-6-amines, showcasing the versatility of isoquinoline derivatives in synthesizing compounds with potential applications in imaging and molecular labeling Jozsef A Balog et al., 2013.

Derivatization Reagent for Carboxylic Acids Analysis

A novel bromoquinolinium reagent, synthesized for analyzing carboxylic acids, demonstrates the adaptability of bromoisoquinoline derivatives in analytical chemistry. This reagent, when applied to carboxylic acids, facilitated their efficient detection and quantification, highlighting its potential in enhancing the analysis of biological samples Y. Mochizuki et al., 2013.

Marine Drugs and Natural Product Synthesis

Brominated isoquinoline derivatives have also been identified in natural products from marine sources, such as the red alga Rhodomela confervoides. These compounds, which include brominated tetrahydroisoquinolines, are of interest for their unique structures and potential bioactivities, further emphasizing the diverse applications of brominated isoquinolines in drug discovery and natural product synthesis Ming Ma et al., 2007.

Safety and Hazards

The compound is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The compound 6-Bromoisoquinoline-3-carboxylic acid has potential applications in the development of antibacterial agents . Furthermore, a novel isoquinoline that comprises two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising anti-tumor activity . These findings suggest that this compound could be a valuable lead compound for future research in drug development.

properties

IUPAC Name

6-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPUINLXIXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744257
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416713-22-8
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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